molecular formula C14H16ClN3O2 B14929503 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)propanamide

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)propanamide

Cat. No.: B14929503
M. Wt: 293.75 g/mol
InChI Key: WTJVMRDZACLGMJ-UHFFFAOYSA-N
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Description

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.

    Chlorination and methylation: The pyrazole ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.

    Amide formation: The final step involves the reaction of the chlorinated and methylated pyrazole with 3-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)propanamide would depend on its specific biological activity. Generally, it could involve:

    Molecular Targets: Binding to specific enzymes or receptors in the body.

    Pathways Involved: Modulating signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)propanamide
  • 3-(5-methyl-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)propanamide
  • 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)propanamide

Uniqueness

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)propanamide is unique due to the specific substitution pattern on the pyrazole ring and the presence of the 3-methoxyphenyl group. These structural features can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

3-(4-chloro-5-methylpyrazol-1-yl)-N-(3-methoxyphenyl)propanamide

InChI

InChI=1S/C14H16ClN3O2/c1-10-13(15)9-16-18(10)7-6-14(19)17-11-4-3-5-12(8-11)20-2/h3-5,8-9H,6-7H2,1-2H3,(H,17,19)

InChI Key

WTJVMRDZACLGMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCC(=O)NC2=CC(=CC=C2)OC)Cl

Origin of Product

United States

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